Gemcitabine elaidate
Overview
Description
Gemcitabine elaidate is a lipid-drug conjugate of gemcitabine, designed to overcome resistance related to human equilibrative nucleoside transporter 1 (hENT1). This compound has been investigated for its potential in treating various cancers, including pancreatic cancer, non-small-cell lung cancer, and metastatic pancreatic adenocarcinoma .
Scientific Research Applications
Gemcitabine elaidate has been extensively studied for its potential in cancer therapy. It has shown promise in treating solid tumors, lung cancer, non-small-cell lung cancer, and metastatic pancreatic adenocarcinoma . The compound’s ability to overcome hENT1-related resistance makes it a valuable candidate for combination therapies, such as with ONC201, to enhance the efficacy of cancer treatment .
Safety and Hazards
Future Directions
Gemcitabine is being repurposed to have better anticancer effects . Two methods were discussed that could improve the anticancer effect of gemcitabine. The first is a chemical modification by conjugation with cell-penetrating peptides. The other method is combining gemcitabine with repurposed drugs .
Mechanism of Action
Target of Action
Gemcitabine elaidate, also known as CP-4126 or CO-101, is a lipid-drug conjugate of gemcitabine . The primary targets of this compound are the same as those of gemcitabine, which include deoxycytidine kinase (dCK) and ribonucleotide reductase (RR) . These enzymes play crucial roles in DNA synthesis and repair, making them important targets for anticancer therapies .
Mode of Action
This compound is a prodrug that is hydrolyzed by esterases in plasma and within tumor cells to form gemcitabine . Once inside the cell, gemcitabine is phosphorylated by deoxycytidine kinase to form its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP) . On the other hand, dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The inhibition of ribonucleotide reductase by dFdCDP depletes the cells’ deoxyribonucleotide (dNTP) pools, disrupting DNA synthesis . The incorporation of dFdCTP into DNA leads to DNA strand termination, which triggers apoptosis . Furthermore, this compound has been shown to inhibit the PI3K/AKT and MEK signaling pathways, which are often activated in cancer cells .
Pharmacokinetics
This compound follows dose-dependent kinetics, with maximum plasma concentrations occurring at the end of the infusion . As a lipid-drug conjugate, this compound is designed to circumvent resistance to gemcitabine related to the human equilibrative nucleoside transporter 1 (hENT1) . This allows for improved bioavailability and stability compared to gemcitabine .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of DNA synthesis, induction of apoptosis, and inhibition of oncogenic signaling pathways . These effects can lead to the inhibition of tumor growth and the death of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression levels of enzymes such as esterases, which convert this compound into gemcitabine, can affect the drug’s action . Additionally, the presence of certain mutations, such as KRAS mutations commonly found in pancreatic cancer, can influence the drug’s efficacy . Lastly, the drug’s stability can be affected by metabolic processes in the liver and other tissues .
Biochemical Analysis
Biochemical Properties
Gemcitabine elaidate is a lipophilic pro-agent of gemcitabine . It is converted to gemcitabine by esterases in order to be phosphorylated . These are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .
Cellular Effects
This compound exhibits anti-tumor activity . It has shown similar or better activity than gemcitabine in a number of animal models . The combination of this compound with other drugs has shown a superior inhibitory effect on the growth of certain cancer cells .
Molecular Mechanism
This compound is a prodrug that is converted to gemcitabine by esterases . Gemcitabine is then phosphorylated to gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), which are responsible for its cytotoxic actions . dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase . dFdCDP is a potent inhibitor of ribonucleoside reductase, resulting in depletion of deoxyribonucleotide pools necessary for DNA synthesis and, thereby potentiating the effects of dFdCTP .
Temporal Effects in Laboratory Settings
This compound has shown a significant impact on cellular processes over time . It has been observed that this compound significantly affects cellular viability and tubulogenesis when compared to standard gemcitabine treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been observed that this compound can prevent neoplastic proliferation and overcome chemoresistance in certain cancer models .
Metabolic Pathways
This compound is involved in the metabolic pathway of gemcitabine . It is converted to gemcitabine by esterases, which is then phosphorylated to its active forms .
Transport and Distribution
This compound allows human equilibrative nucleoside transporter1-independent intracellular delivery of gemcitabine . This suggests that this compound could be more active than gemcitabine in patients with low levels of this transporter in their tumor cells .
Subcellular Localization
The subcellular localization of this compound is related to its conversion to gemcitabine. After being transported into the cell, gemcitabine undergoes complex intracellular conversion to its active forms . This process likely occurs in the cytoplasm, where the necessary enzymes for these conversions are located.
Preparation Methods
Gemcitabine elaidate is synthesized by conjugating gemcitabine with elaidic acid. . This conjugation enhances the stability and cellular uptake of gemcitabine, allowing it to bypass hENT1-related resistance.
Chemical Reactions Analysis
Gemcitabine elaidate undergoes hydrolysis in vivo to release gemcitabine. The primary reaction involves the cleavage of the ester bond by esterases present in plasma and within tumor cells . This hydrolysis reaction is crucial for the activation of this compound, allowing it to exert its therapeutic effects.
Comparison with Similar Compounds
Gemcitabine elaidate is similar to other nucleoside analogs like cytarabine and gemcitabine. its unique lipid conjugation with elaidic acid distinguishes it from these compounds . This modification enhances its stability and cellular uptake, making it more effective in overcoming resistance mechanisms . Other similar compounds include cytarabine and 2’-deoxy-2’,2’-difluorocytidine .
Properties
IUPAC Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35)/b10-9+/t21-,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESSNRGIEVBPRB-QDDPNBLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43F2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175308 | |
Record name | Gemcitabine elaidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210829-30-4 | |
Record name | Gemcitabine elaidate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210829304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gemcitabine elaidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12564 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gemcitabine elaidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEMCITABINE ELAIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/231C73W7LG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.